molecular formula C17H10ClNO2S B215848 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione

4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione

Cat. No. B215848
M. Wt: 327.8 g/mol
InChI Key: ACNCZDLQNSUHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione, also known as CPDT, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. CPDT is a heterocyclic compound that contains a thiazine ring and an indeno ring. The compound has been synthesized using various methods, and its properties have been extensively studied. In

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione is not fully understood. However, studies have shown that the compound exhibits its biological activities by interacting with various enzymes and proteins. For example, 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. The compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and 2. In vivo studies have shown that the compound exhibits anti-inflammatory activity in a rat model of carrageenan-induced paw edema.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione in lab experiments is its relatively simple synthesis method. The compound can be synthesized using commercially available starting materials and simple reaction conditions. Another advantage is its diverse range of potential applications in various fields. However, one limitation of using 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione. One direction is to explore the compound's potential as an anti-inflammatory agent in animal models of inflammatory diseases. Another direction is to investigate the compound's potential as a building block for the synthesis of novel conjugated polymers and organic semiconductors. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its biological activities for potential use in drug development.

Synthesis Methods

4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione can be synthesized using various methods, including the reaction of 4-chloroaniline with maleic anhydride followed by cyclization with thiourea. Alternatively, the compound can be synthesized using 4-chlorophenylhydrazine and maleic anhydride followed by cyclization with Lawesson's reagent. The yield of 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione using these methods ranges from 40% to 70%.

Scientific Research Applications

4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been shown to exhibit antitumor, antiviral, and antibacterial activities. The compound has also been studied for its potential use as an anti-inflammatory agent. In material science, 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been used as a building block for the synthesis of conjugated polymers and organic semiconductors. In organic electronics, 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been used as a hole-transporting material in organic light-emitting diodes.

properties

Product Name

4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione

Molecular Formula

C17H10ClNO2S

Molecular Weight

327.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione

InChI

InChI=1S/C17H10ClNO2S/c18-10-7-5-9(6-8-10)16-13-14(19-17(21)22-16)11-3-1-2-4-12(11)15(13)20/h1-8,16H,(H,19,21)

InChI Key

ACNCZDLQNSUHCI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(SC(=O)N3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(SC(=O)N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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